Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester
Description
Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester is a chemical compound with the molecular formula C21H24F3N3O2 and a molecular weight of 407.43 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Properties
Molecular Formula |
C21H24F3N3O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
phenyl N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C21H24F3N3O2/c1-2-26-10-12-27(13-11-26)15-16-8-9-17(14-19(16)21(22,23)24)25-20(28)29-18-6-4-3-5-7-18/h3-9,14H,2,10-13,15H2,1H3,(H,25,28) |
InChI Key |
SCMBKAVDEQQPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Method
- Reagents : Carbamic acid and phenol derivatives.
- Conditions : The reaction typically requires an acid catalyst (e.g., sulfuric acid) and is conducted under reflux conditions to facilitate the formation of the ester bond.
- Yield : This method generally yields moderate amounts of the desired product but may require purification steps to remove unreacted starting materials.
Nucleophilic Substitution Reaction
- Reagents : The starting materials include a suitable halide (e.g., bromide or iodide) and carbamic acid derivatives.
- Conditions : This reaction is performed in a polar aprotic solvent (like DMF or DMSO) at elevated temperatures to enhance nucleophilicity.
- Yield : High yields can be achieved with this method, particularly when using activated halides.
Multistep Synthesis via Intermediate Formation
This method involves several stages:
Formation of Piperazine Derivative :
- Combine ethyl bromide with piperazine under basic conditions to form the piperazine derivative.
Formation of Trifluoromethyl Phenyl Compound :
- Use trifluoromethylation techniques (e.g., using CF3I or other trifluoromethylating agents) on a phenolic compound to introduce the trifluoromethyl group.
-
- The piperazine derivative reacts with the trifluoromethyl phenyl compound in the presence of a coupling agent (like DCC or EDC) to form the final carbamate structure.
- Yield : This multistep process can be optimized for high yields but may require careful monitoring of each reaction stage.
Comparative Analysis of Methods
| Method | Reagents Involved | Conditions | Yield Potential |
|---|---|---|---|
| Direct Esterification | Carbamic acid, phenol | Reflux with acid catalyst | Moderate |
| Nucleophilic Substitution | Halide, carbamic acid derivatives | Polar aprotic solvent, heat | High |
| Multistep Synthesis | Piperazine derivatives, trifluoromethyl compounds | Sequential reactions, coupling agents | Variable (highly optimized) |
Research Findings and Applications
Recent studies have highlighted the pharmacological potential of carbamate derivatives, including those similar to this compound. Research indicates that these compounds can act as analgesics and may possess anti-inflammatory properties due to their structural features.
The unique trifluoromethyl group enhances lipophilicity, which is crucial for biological activity and interactions within physiological systems.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine to neutralize the by-products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Pharmacological Applications
The compound is primarily recognized for its role in medicinal chemistry, particularly as an intermediate in the synthesis of analgesic drugs such as Tapentadol. Tapentadol is a centrally acting analgesic that functions through dual mechanisms: it acts as an agonist of the mu-opioid receptor and inhibits norepinephrine reuptake, making it effective for pain management .
Case Studies
- Tapentadol Development : The synthesis of carbamic acid derivatives has been extensively studied in the context of Tapentadol production. Research indicates that specific structural modifications can lead to enhanced analgesic properties while minimizing side effects associated with traditional opioids .
- Histone Deacetylase Inhibition : Certain derivatives of carbamic acid have shown potential in inhibiting histone deacetylase (HDAC) activity, which is relevant for cancer therapy. The inhibition of HDAC can lead to increased acetylation of histones and non-histone proteins, influencing gene expression related to cell cycle regulation and apoptosis .
Agricultural Applications
Carbamic acids and their derivatives are also utilized in agriculture as pesticides and herbicides. Their efficacy stems from their ability to disrupt key biological processes in pests while being less toxic to mammals.
Insecticides
Research has demonstrated that carbamate compounds can effectively target the nervous systems of insects, leading to paralysis and death upon exposure. This mechanism provides a potent means for pest control without the extensive environmental impact associated with more persistent organophosphate pesticides.
Chemical Intermediate
In synthetic organic chemistry, carbamic acid derivatives serve as critical intermediates in the synthesis of various pharmaceutical compounds. Their versatility allows them to be modified into more complex structures with desired biological activities.
Synthesis Pathways
The synthesis of carbamic acid derivatives typically involves reactions with isocyanates or carbonyl compounds under controlled conditions. For instance, the reaction pathway leading to Tapentadol involves several steps where carbamic acid serves as a precursor, facilitating the introduction of functional groups that enhance pharmacological properties .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Pharmacology | Analgesics (e.g., Tapentadol) | Mu-opioid receptor agonism & norepinephrine reuptake inhibition |
| HDAC Inhibition | Modulation of gene expression | |
| Agriculture | Pesticides | Disruption of insect nervous systems |
| Chemical Synthesis | Intermediate for drug synthesis | Precursor for various bioactive compounds |
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and piperazine ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-phenyl-, ethyl ester: Similar in structure but lacks the trifluoromethyl group and piperazine ring.
Carbamic acid, N-[4-[[2-(dimethylamino)ethyl]methylamino]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]-, 1,1-dimethylethyl ester: Contains different substituents on the aromatic ring and a different ester group.
Uniqueness
The presence of the trifluoromethyl group and the piperazine ring in Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester, commonly referred to as a carbamate derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperazine moiety and a trifluoromethyl group, contributing to its pharmacological properties.
- Chemical Formula : C21H24F3N3O2
- Molecular Weight : 407.43 g/mol
- CAS Number : 1069112-56-6
Research indicates that carbamate derivatives can interact with various biological targets, particularly enzymes and receptors involved in neurotransmission and cellular signaling. Notably, compounds with piperazine structures have been shown to exhibit affinity for serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.
Biological Activities
-
Histone Deacetylase Inhibition :
- Certain carbamic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs). HDAC inhibition is significant in cancer therapy as it can lead to the reactivation of tumor suppressor genes and promote apoptosis in cancer cells. The compound's ability to inhibit HDACs suggests potential applications in treating various cancers and proliferative disorders .
- Neuropharmacological Effects :
- Antimicrobial Activity :
Case Study 1: HDAC Inhibition
In a study focusing on the anti-cancer properties of carbamate derivatives, researchers demonstrated that specific compounds effectively inhibited HDAC activity in vitro. The results indicated a dose-dependent response in reducing cell viability in various cancer cell lines, suggesting a promising avenue for therapeutic development .
Case Study 2: Neuropharmacological Assessment
A pharmacological evaluation was conducted on a series of piperazine-containing carbamates, revealing significant effects on behavior in rodent models. The compounds were found to reduce anxiety-like behaviors in elevated plus-maze tests, indicating their potential as anxiolytic agents .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C21H24F3N3O2 |
| Molecular Weight | 407.43 g/mol |
| CAS Number | 1069112-56-6 |
| HDAC Inhibition | Yes |
| Antimicrobial Activity | Yes |
| Neuropharmacological Effects | Anxiolytic potential |
Q & A
Q. What are the key structural features of this carbamic acid derivative, and how do they influence its reactivity?
The compound contains a trifluoromethyl group (-CF₃) at the 3-position of the phenyl ring, which enhances electron-withdrawing effects and metabolic stability. The 4-ethylpiperazinylmethyl moiety introduces a basic nitrogen center, facilitating solubility in polar solvents. The phenyl ester group at the carbamate position is critical for hydrolytic stability and bioavailability. These features are optimized for interactions with biological targets, such as ion channels or enzymes .
Q. What synthetic methodologies are reported for carbamic acid esters with similar substitution patterns?
A general synthesis involves reacting an amine precursor (e.g., 4-[(4-ethylpiperazinyl)methyl]-3-(trifluoromethyl)aniline) with diimidazol-1-ylmethanone in dry acetonitrile under reflux, followed by coupling with 3-phenylphenol. Purification via column chromatography (cyclohexane/EtOAC) yields the ester. Yields vary (e.g., 9% for methylcarbamic acid biphenyl-3-yl ester), highlighting the need for optimization .
Q. How is the purity and identity of this compound validated in research settings?
Methods include:
- HPLC : Retention time matching against standards.
- NMR : Characteristic peaks for trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and piperazine protons (δ ~2.5–3.5 ppm in ¹H NMR).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 227 for methylcarbamic acid biphenyl-3-yl ester) .
Advanced Research Questions
Q. How can researchers optimize the low yields observed in carbamate ester synthesis?
Yield improvements may involve:
- Catalyst screening : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity.
- Temperature control : Prolonged reflux (24–30 hours) for sterically hindered substrates. Example: Methylcarbamic acid biphenyl-3-yl ester synthesis achieved 9% yield after 30 hours at reflux .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for carbamates targeting ion channels?
Discrepancies in SAR may arise from:
- Conformational flexibility : Molecular dynamics simulations can predict bioactive conformations.
- Metabolic interference : Use deuterated analogs or fluorinated groups (e.g., -CF₃) to block oxidative metabolism.
- Assay variability : Standardize electrophysiology protocols (e.g., patch-clamp conditions as in ) .
Q. What experimental designs are recommended for assessing metabolic stability in vitro?
- Hepatocyte incubation : Monitor parent compound depletion via LC-MS/MS over 0–120 minutes.
- CYP450 inhibition assays : Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities.
- Microsomal stability : Compare half-life (t₁/₂) in human vs. rodent microsomes to predict interspecies differences .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Docking studies : Align the carbamate group with catalytic residues (e.g., serine hydrolases).
- QSAR models : Corrogate electronic parameters (Hammett σ) of the trifluoromethyl group with IC₅₀ values.
- Free-energy perturbation : Predict binding affinity changes for piperazine ring modifications .
Data-Driven Analysis
Q. What analytical challenges arise in characterizing hydrolytic degradation products?
Hydrolysis of the phenyl ester generates a free carbamic acid, which is unstable and may decarboxylate. Strategies include:
- Stabilization : Analyze samples at low temperatures (4°C) and neutral pH.
- Derivatization : Use trimethylsilyl reagents to trap intermediates for GC-MS analysis .
Q. How do structural analogs compare in potency against monoacylglycerol lipase (MAGL)?
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry to mitigate exothermic risks during carbamate formation.
- Biological testing : Pair in vitro assays (e.g., MAGL inhibition) with in vivo pharmacokinetic profiling in rodent models .
- Data interpretation : Apply multivariate analysis to SAR datasets to account for confounding variables (e.g., logP, pKa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
